Ethyl cyanoimidoformate

Descripción general

Descripción

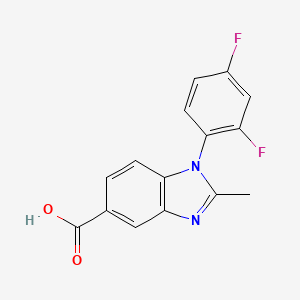

Ethyl Cyanoimidoformate, also known as Ethyl N-cyanoformimidate or Ethyl N-Cyanomethanimidate, is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.11 . This compound is a useful reagent in the preparation of C-nucleosides as potential HCV agents .

Synthesis Analysis

The synthesis of cyanoacetamides, which include this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Canonical SMILES: CCOC=NC#N and the InChI: InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 . The compound has a heavy atom count of 7, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 45.4Ų and an XLogP3 of 0.8 . It is also characterized by a formal charge of 0 and an exact mass of 98.048012819 .

Aplicaciones Científicas De Investigación

1. Oxidative Cyanation of Tertiary Amines

Ethyl cyanoimidoformate is used as a cyanating agent in the oxidative cyanation of tertiary amines. This process is achieved over a heterogeneous iron-exchanged molybdophosphoric acid (FeMPA) supported on a niobia catalyst. The catalyst shows exceptional activity with a variety of tertiary amines and exhibits consistent activity upon reuse, demonstrating the efficacy of this compound in this chemical reaction (Rao et al., 2012).

2. Synthesis of Oxoalkenenitriles

This compound, also known as Mander’s reagent, is used in C-selective ketone alcoxycarbonylations and in the direct synthesis of oxoalkenenitriles from 1,3-dicarbonyl compounds. This method provides a new pathway for the preparation of synthetically useful oxoalkenenitriles, though it has some limitations in substrate scope (Cruz-Jiménez et al., 2022).

3. Neurosurgical Applications

Cyanoacrylate adhesives, which include this compound, have potential applications in neurosurgery. They may be useful for the extravascular reinforcement of intracranial aneurysms and the intravascular occlusion of carotid-cavernous fistulae. The safety and effectiveness of these applications in neurosurgery are still being explored (Mickey & Samson, 1981).

4. Synthesis of Pyrimidine Derivatives

This compound is involved in the synthesis of ethyl-α-cyano-β-aminoacrylates, which are intermediates in the synthesis of pyrimidine derivatives. This synthesis involves condensations with amidines and iminoethers, showcasing the chemical versatility of this compound (Singh & Gandhi, 1978).

5. Cyanation/Phosphonate-Phosphate Rearrangement

This compound is used in cyanation/phosphonate-phosphate rearrangement/C-acylation reactions, where it acts as a cyanide source and electrophile. This process is important for producing protected tertiary carbinol products (Demir et al., 2007).

6. Cyanation of Aldehydes and Ketones

This compound is used for the cyanation of carbonyl compounds, providing a convenient method for cyanation without the need for metal catalysts or solvents (Aoki et al., 2010).

7. Anti-Inflammatory and Antioxidant Activities

This compound derivatives have shown potential in vitro antioxidant and in vivo anti-inflammatory activities. This suggests a possible therapeutic application in the field of medicine (Madhavi & Sreeramya, 2017).

8. Asymmetric Cyanation of Activated Olefins

This compound is used in the asymmetric cyanation of olefins, showing high yields and enantioselectivity under solvent-free and mild conditions. This process is significant for producing enantioenriched intermediates and pharmaceutically important compounds (Wang et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl cyanoimidoformate is a cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various biochemical reactions, particularly in the formation of cyanohydrin carbonates .

Mode of Action

The compound interacts with its targets through a process known as cyanation . In the presence of a titanium catalyst, it can cyanate activated olefins . It can also cyanate carbonyl compounds when catalyzed by 4-dimethylaminopyridine (DMAP), resulting in the formation of corresponding cyanohydrin carbonates . This interaction leads to significant changes in the chemical structure of the targets, thereby influencing their biochemical functions.

Biochemical Pathways

This process is a key step in various biochemical pathways, particularly those involving the synthesis of β-cyano-substituted acrylates from alkynes .

Result of Action

The primary result of this compound’s action is the formation of cyanohydrin carbonates from carbonyl compounds . This transformation has significant implications at the molecular and cellular levels, influencing various biochemical processes.

Análisis Bioquímico

Biochemical Properties

Ethyl cyanoimidoformate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including alcohol dehydrogenase and acetaldehyde dehydrogenase. These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s binding to the active sites of enzymes and proteins .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, and differentiation. Additionally, this compound can modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent or non-covalent bonds with the active sites of enzymes, thereby modulating their activity. For example, this compound can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of ethanol to acetaldehyde. This inhibition can lead to the accumulation of ethanol and a decrease in the production of acetaldehyde .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ethanol degradation pathway and the phosphoketolase pathway. It interacts with enzymes such as alcohol dehydrogenase and acetaldehyde dehydrogenase, which are involved in the conversion of ethanol to acetaldehyde and acetic acid. These interactions can affect the metabolic flux and the levels of key metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as its solubility and affinity for different biomolecules .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. Its localization can be directed by targeting signals or post-translational modifications that guide the compound to specific organelles or cellular structures. For example, this compound may be directed to the mitochondria, where it can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

ethyl N-cyanomethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIGGUZSIJZLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276477 | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-98-2 | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4428-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-cyanomethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)